2,4,6-Trimethoxybenzenesulfonyl chloride
Overview
Description
2,4,6-Trimethoxybenzenesulfonyl chloride is an organic compound with the molecular formula C9H11ClO5S. It is a derivative of benzenesulfonyl chloride, where three hydrogen atoms on the benzene ring are replaced by methoxy groups. This compound is known for its utility in organic synthesis, particularly in the protection of functional groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethoxybenzenesulfonyl chloride typically involves the sulfonylation of 2,4,6-trimethoxybenzene. This reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions usually require a controlled temperature to prevent decomposition and ensure high yield .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and the rate of addition of reagents to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethoxybenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form 2,4,6-trimethoxybenzenesulfonamide.
Oxidation Reactions: It can be oxidized under specific conditions to form sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products
Substitution: Produces sulfonamides, sulfonate esters, and sulfonate thioesters.
Reduction: Forms sulfonamides.
Oxidation: Yields sulfonic acids.
Scientific Research Applications
2,4,6-Trimethoxybenzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines and alcohols in organic synthesis.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-Trimethoxybenzenesulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with various nucleophiles. The methoxy groups on the benzene ring increase the electron density, making the sulfonyl chloride group more reactive towards nucleophilic attack. This reactivity is harnessed in various synthetic applications .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triisopropylbenzenesulfonyl chloride: Similar in structure but with isopropyl groups instead of methoxy groups.
2,4,6-Trichlorobenzenesulfonyl chloride: Contains chlorine atoms instead of methoxy groups.
2,4,6-Trimethylbenzenesulfonyl chloride: Has methyl groups instead of methoxy groups.
Uniqueness
2,4,6-Trimethoxybenzenesulfonyl chloride is unique due to the presence of methoxy groups, which enhance its reactivity and make it particularly useful as a protecting group in organic synthesis. The electron-donating nature of the methoxy groups also influences the compound’s reactivity and stability .
Properties
IUPAC Name |
2,4,6-trimethoxybenzenesulfonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO5S/c1-13-6-4-7(14-2)9(16(10,11)12)8(5-6)15-3/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJGNZDVLPUDAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)S(=O)(=O)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52499-93-1 | |
Record name | 2,4,6-trimethoxybenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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